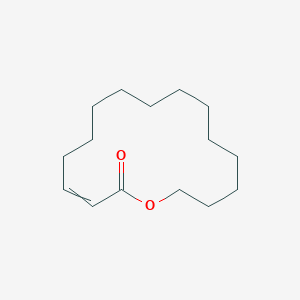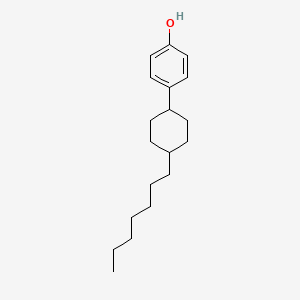![molecular formula C12H13N3O2S B11724653 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one](/img/structure/B11724653.png)
2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide
- (2E)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
Uniqueness
2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of a thiazolidine ring and a methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H13N3O2S |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
2-[1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-8(9-3-5-10(17-2)6-4-9)14-15-12-13-11(16)7-18-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
Clave InChI |
TYBRMYPGUSLXQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN=C1NC(=O)CS1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724590.png)
![Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate](/img/structure/B11724592.png)

![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)
![2-(1H-pyrrol-1-yl)-N'-[(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11724621.png)

![3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724631.png)


![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)

![1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)
